molecular formula C9H12N4 B11912595 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11912595
M. Wt: 176.22 g/mol
InChI Key: KAVLBPCYLBFZCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its ability to inhibit CDKs with high potency makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

6-ethyl-2-methylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H12N4/c1-3-13-4-7-8(5-13)11-6(2)12-9(7)10/h4-5H,3H2,1-2H3,(H2,10,11,12)

InChI Key

KAVLBPCYLBFZCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=C1)N=C(N=C2N)C

Origin of Product

United States

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